molecular formula C20H41NO5 B3259269 N,N-bis[2-(2-hydroxyethoxy)ethyl]dodecanamide CAS No. 31587-78-7

N,N-bis[2-(2-hydroxyethoxy)ethyl]dodecanamide

Cat. No.: B3259269
CAS No.: 31587-78-7
M. Wt: 375.5 g/mol
InChI Key: JMYJUWOSGGSXDM-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N,N-bis[2-(2-hydroxyethoxy)ethyl]dodecanamide typically involves the reaction of dodecanoic acid with N,N-bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N,N-bis[2-(2-hydroxyethoxy)ethyl]dodecanamide can undergo various chemical reactions, including:

Scientific Research Applications

N,N-bis[2-(2-hydroxyethoxy)ethyl]dodecanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-bis[2-(2-hydroxyethoxy)ethyl]dodecanamide involves its interaction with lipid bilayers and proteins. It can disrupt cell membranes, leading to increased permeability and potential cell lysis. The compound’s surfactant properties allow it to reduce surface tension and form micelles, which can encapsulate hydrophobic molecules .

Comparison with Similar Compounds

N,N-bis[2-(2-hydroxyethoxy)ethyl]dodecanamide can be compared with other similar compounds such as:

Properties

IUPAC Name

N,N-bis[2-(2-hydroxyethoxy)ethyl]dodecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO5/c1-2-3-4-5-6-7-8-9-10-11-20(24)21(12-16-25-18-14-22)13-17-26-19-15-23/h22-23H,2-19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYJUWOSGGSXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)N(CCOCCO)CCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31587-78-7
Record name Ethoxylated lauramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31587-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(oxy-1,2-ethanediyl), .alpha.,.alpha.'-[[(1-oxododecyl)imino]di-2,1-ethanediyl]bis[.omega.-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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